N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide
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Overview
Description
N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a phenyl group, a butynyl chain, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Butynyl Intermediate: The initial step involves the synthesis of 2-Methyl-4-phenylbut-3-yn-2-ol. This can be achieved through the reaction of phenylacetylene with acetone in the presence of a base such as potassium hydroxide.
Amidation Reaction: The butynyl intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the desired amide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butynyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triple bond in the butynyl chain, converting it to a double or single bond.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amides.
Scientific Research Applications
Chemistry: N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The phenyl and butynyl groups can facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-Methyl-4-phenylbut-3-yn-2-yl)acetamide
- N-(2-Methyl-4-phenylbut-3-yn-2-yl)butanamide
- N-(2-Methyl-4-phenylbut-3-yn-2-yl)propionamide
Uniqueness: N-(2-Methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide is unique due to the presence of the prop-2-enamide group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of specialized materials.
Properties
IUPAC Name |
N-(2-methyl-4-phenylbut-3-yn-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-13(16)15-14(2,3)11-10-12-8-6-5-7-9-12/h4-9H,1H2,2-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVTUARXTSZAPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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